4'-(Ethoxycarbonyl)glutaranilic acid
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Overview
Description
4’-(Ethoxycarbonyl)glutaranilic acid is an organic compound with the molecular formula C14H17NO5 and a molecular weight of 279.295 g/mol It is a derivative of glutaranilic acid, featuring an ethoxycarbonyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Ethoxycarbonyl)glutaranilic acid typically involves the esterification of glutaranilic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Glutaranilic Acid+Ethyl Chloroformate→4’-(Ethoxycarbonyl)glutaranilic Acid
Industrial Production Methods
While specific industrial production methods for 4’-(Ethoxycarbonyl)glutaranilic acid are not well-documented, the process would likely involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction would depend on the availability of raw materials and the efficiency of the reaction process.
Chemical Reactions Analysis
Types of Reactions
4’-(Ethoxycarbonyl)glutaranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4’-(Ethoxycarbonyl)glutaranilic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Ethoxycarbonyl)glutaranilic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can participate in nucleophilic acyl substitution reactions, making it a versatile intermediate in organic synthesis . The compound’s effects are mediated through its ability to form stable intermediates and products in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4’-(Ethoxycarbonyl)maleanilic acid
- 4’-(Ethoxycarbonyl)succinic acid
- N-(4-Bromophenyl)glutaranilic acid
Comparison
4’-(Ethoxycarbonyl)glutaranilic acid is unique due to its specific structural features, such as the ethoxycarbonyl group attached to the aromatic ring. This structural modification imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs .
Properties
CAS No. |
147916-32-3 |
---|---|
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
5-(4-ethoxycarbonylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C14H17NO5/c1-2-20-14(19)10-6-8-11(9-7-10)15-12(16)4-3-5-13(17)18/h6-9H,2-5H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
YEPCOXMLVUHOEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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